molecular formula C12H9N3 B1307377 6-(1H-pyrrol-1-yl)quinoxaline CAS No. 478260-01-4

6-(1H-pyrrol-1-yl)quinoxaline

Cat. No.: B1307377
CAS No.: 478260-01-4
M. Wt: 195.22 g/mol
InChI Key: JOWZGJVWTLSDNC-UHFFFAOYSA-N
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Description

6-(1H-pyrrol-1-yl)quinoxaline is a heterocyclic compound that features a quinoxaline ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-pyrrol-1-yl)quinoxaline can be achieved through several methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives can lead to the formation of this compound . Another method involves the copper or iron-catalyzed aerobic oxidative carboamination of sp3C-H bonds with 2-(1H-pyrrol-1-yl)anilines .

Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of transition-metal-free catalysis and green chemistry approaches has been explored to make the synthesis more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-(1H-pyrrol-1-yl)quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound displays a quasi-reversible redox reaction at -0.79 V vs. the standard hydrogen electrode (SHE) in aqueous alkaline electrolytes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for oxidation polymerization and carboxylic acid derivatives for cyclization reactions . The conditions for these reactions are typically mild, involving ambient temperatures and the use of green oxidants like O2 .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the bromine oxidation polymerization approach yields poly(this compound), a redox-active conjugated polymer .

Comparison with Similar Compounds

6-(1H-pyrrol-1-yl)quinoxaline can be compared with other similar compounds, such as pyrrolo[1,2-a]quinoxalines and quinoxaline derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example, pyrrolo[1,2-a]quinoxalines have been studied for their antiparasitic and antifungal activities, while quinoxaline derivatives are known for their diverse therapeutic uses, including anticancer and antiviral applications .

Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-pyrrol-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-8-15(7-1)10-3-4-11-12(9-10)14-6-5-13-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWZGJVWTLSDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308152
Record name 6-(1H-Pyrrol-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478260-01-4
Record name 6-(1H-Pyrrol-1-yl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478260-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1H-Pyrrol-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes poly(6-(1H-pyrrol-1-yl)quinoxaline) a promising material for aqueous hybrid flow batteries?

A1: The research highlights the potential of poly(this compound) as an anode material due to its redox-active nature. [] This property enables the material to store and release energy during the battery's charge and discharge cycles. The study explores its electrochemical performance in an aqueous environment, which is desirable for safer and more sustainable battery technologies.

Q2: What are the key material characteristics of poly(this compound) relevant to its application in batteries?

A2: While the provided abstract doesn't delve into specific material characterization data like molecular weight or spectroscopic analysis, it emphasizes the "redox-active" nature of the polymer. [] This suggests that the researchers likely investigated its electrochemical properties, such as its redox potential, capacity, and cycling stability, which are crucial parameters for battery performance. Further research would likely focus on understanding its conductivity, morphology, and stability under different battery operating conditions.

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